methyl isothiourea sulfate

Nitric Oxide Synthase Inflammation Enzyme Inhibition

Methyl isothiourea sulfate (commonly referred to as S-methylisothiourea sulfate, SMT) is a substituted isothiourea compound that functions as a potent and competitive inhibitor of nitric oxide synthases (NOS). It is most recognized for its selectivity towards the inducible isoform (iNOS) over the constitutive endothelial (eNOS) and neuronal (nNOS) isoforms.

Molecular Formula C2H8N2O4S2
Molecular Weight 188.23 g/mol
CAS No. 67877-46-7
Cat. No. B8612837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl isothiourea sulfate
CAS67877-46-7
Molecular FormulaC2H8N2O4S2
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCNC(=S)N.OS(=O)(=O)O
InChIInChI=1S/C2H6N2S.H2O4S/c1-4-2(3)5;1-5(2,3)4/h1H3,(H3,3,4,5);(H2,1,2,3,4)
InChIKeyCPLPFKDTCYDKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Isothiourea Sulfate (CAS 67877-46-7) Procurement: A Verified Selective Inducible Nitric Oxide Synthase (iNOS) Inhibitor


Methyl isothiourea sulfate (commonly referred to as S-methylisothiourea sulfate, SMT) is a substituted isothiourea compound that functions as a potent and competitive inhibitor of nitric oxide synthases (NOS). It is most recognized for its selectivity towards the inducible isoform (iNOS) over the constitutive endothelial (eNOS) and neuronal (nNOS) isoforms [1]. This class of compounds is frequently utilized as a research tool to investigate the role of excessive nitric oxide (NO) production in models of inflammation, septic shock, and ischemia-reperfusion injury, where iNOS is pathologically upregulated [1].

Why Generic Methyl Isothiourea Sulfate (CAS 67877-46-7) Substitution Fails: The Cost of Non-Selective NOS Inhibition


Substituting methyl isothiourea sulfate (SMT) with a non-selective NOS inhibitor like L-NAME or a less selective iNOS inhibitor like aminoguanidine can confound experimental outcomes and limit therapeutic windows. The primary risk of generic substitution is the concurrent inhibition of constitutive eNOS and nNOS, which are essential for maintaining vascular homeostasis, neuronal signaling, and organ perfusion. Studies demonstrate that non-selective inhibition with L-NAME exacerbates liver damage during endotoxemia, whereas SMT reduces NO production without aggravating hepatic injury [1]. Similarly, the superior selectivity of SMT translates to a significantly greater reduction in myocardial infarct size (41%) compared to the less selective aminoguanidine (20%) in a direct comparative study [2]. Therefore, precise molecular tools are essential to dissect the pathological role of iNOS without incurring off-target physiological disruption.

Quantitative Evidence Guide for Methyl Isothiourea Sulfate (CAS 67877-46-7): Validating Selectivity and Efficacy Over Comparators


Superior Potency for iNOS Compared to Conventional Arginine-Based Inhibitors

Methyl isothiourea sulfate (SMT) demonstrates significantly greater potency against iNOS compared to the classic NOS inhibitor NG-methyl-L-arginine (MeArg). In vitro assays using immunostimulated cells show SMT is 10- to 30-fold more potent at inhibiting iNOS [1].

Nitric Oxide Synthase Inflammation Enzyme Inhibition

Greater Therapeutic Efficacy in Reducing Myocardial Infarct Size Compared to Aminoguanidine

In a rat model of myocardial infarction (MI) induced by left anterior descending coronary artery ligation, the selective iNOS inhibitor S-methylisothiourea sulfate (SMT) reduced infarct size by 41%. In contrast, the less selective iNOS inhibitor aminoguanidine reduced infarct size by only 20% [1].

Myocardial Infarction Cardioprotection Inflammation

Isoform Selectivity Profile (iNOS vs eNOS vs nNOS) by Inhibitory Constant (Ki)

The selectivity of SMT for iNOS over other NOS isoforms is quantifiable by its inhibitory constants (Ki). Using purified human enzymes, the Ki values for iNOS, eNOS, and nNOS are 120 nM, 200 nM, and 160 nM, respectively . This demonstrates a modest but real preference for iNOS.

Enzyme Kinetics Selectivity Profile Drug Discovery

Preservation of Organ Function in Endotoxemia Compared to L-NAME

The differential impact of NOS inhibition on organ damage was assessed in a rat model of endotoxemia. Administration of the non-selective NOS inhibitor L-NAME significantly aggravated liver damage. In contrast, SMT caused a similar reduction in systemic NO production but did not exacerbate liver injury [1].

Endotoxemia Hepatotoxicity Sepsis

Reversal of Endotoxic Hypotension and Vascular Hyporeactivity

In an anesthetized rat model of endotoxemia (LPS, 10 mg/kg i.v.), SMT dose-dependently reversed the hypotension and vascular hyporeactivity to vasoconstrictor agents at doses ranging from 0.01 to 3 mg/kg [1]. This functional benefit is a key in vivo readout of iNOS inhibition.

Septic Shock Hemodynamics Vascular Reactivity

Improved Survival in a Rodent Model of Septic Shock

Therapeutic administration of SMT (1 mg/kg, i.p.) resulted in a significant improvement in 24-hour survival in mice challenged with a lethal dose of LPS (60 mg/kg, i.p.) [1].

Sepsis Survival Study Therapeutic Efficacy

Validated Application Scenarios for Methyl Isothiourea Sulfate (CAS 67877-46-7) Based on Quantitative Evidence


Validating the Pathological Role of iNOS in Septic Shock and Hemodynamic Dysfunction

Methyl isothiourea sulfate (SMT) is the preferred tool for dissecting the contribution of iNOS to the cardiovascular collapse seen in septic shock. Its use is supported by direct evidence showing a dose-dependent reversal of endotoxic hypotension (0.01-3 mg/kg) and restoration of vascular reactivity [1]. This allows for a clear distinction between the effects of iNOS-derived NO and the basal NO production from eNOS. Furthermore, its ability to improve survival in lethal endotoxemia models establishes it as a gold-standard reference compound for evaluating novel therapeutic interventions in sepsis [2].

Investigating iNOS-Mediated Tissue Injury in Myocardial Infarction and Ischemia-Reperfusion Models

In studies of ischemia-reperfusion injury, SMT provides a quantifiable advantage. Comparative data demonstrates that SMT reduces myocardial infarct size by 41%, more than double the 20% reduction achieved with the less selective iNOS inhibitor aminoguanidine [1]. This superior cardioprotection is linked to its selective iNOS inhibition, as demonstrated in isolated heart models where a low concentration (0.5 μM) of SMT attenuates ischemic contracture and reduces the release of cardiac enzymes (CK, LDH) without the detrimental coronary vasoconstriction seen with non-selective inhibitors like L-NAME [2].

Probing the Differential Role of iNOS in Multi-Organ Dysfunction During Sepsis

The selective profile of SMT allows researchers to delineate the organ-specific contributions of iNOS in complex disease states. For instance, in a canine model of endotoxic shock, SMT (1 mg/kg bolus + 1 mg/kg/h infusion) prevented renal dysfunction and hypotension but did not ameliorate hepatic dysfunction or lactic acidosis [1]. This nuanced outcome demonstrates that SMT can be used to parse the protective versus deleterious roles of iNOS in different organ systems, which would be impossible to discern with a non-selective NOS inhibitor that disrupts global NO homeostasis [2].

Serving as a Selective Inhibitor Control in NOS Pathway Dissection Studies

When designing experiments to map NOS isoform-specific functions, SMT serves as a critical control compound. Its well-characterized selectivity profile, with Ki values of 120 nM for iNOS, 200 nM for eNOS, and 160 nM for nNOS, enables researchers to select concentrations that preferentially inhibit iNOS [1]. This allows for a more precise interpretation of results, especially when compared to a non-selective inhibitor like L-NAME or a less selective inhibitor like aminoguanidine, thereby strengthening the validity of conclusions drawn about the specific role of iNOS in physiological and pathophysiological processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl isothiourea sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.